Photoluminescent Emission Shift: Free Ligand vs. Zn(II) Coordination Complex
The photoluminescent emission profile of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (2,4'-Hbpt) undergoes a quantifiable shift upon coordination to Zn(II), directly impacting its utility as an optical material precursor [1].
| Evidence Dimension | Solid-state photoluminescent emission peaks (λex = 320 nm) |
|---|---|
| Target Compound Data | Zn(2,4'-bpt)2(H2O) complex: 394 nm and 473 nm [1] |
| Comparator Or Baseline | Free 2,4'-Hbpt ligand: 365 nm and 503 nm [1] |
| Quantified Difference | Blue shift of main emission peak from 365 nm to 394 nm; altered secondary peak profile |
| Conditions | Solid-state at room temperature, λex = 320 nm |
Why This Matters
This ligand-specific emission shift is critical for designing tunable luminescent materials; using a different ligand would yield an unpredictable or unsuitable emission spectrum.
- [1] Jin XD, Li B, Gao H, Zhang X, Liu WY. Synthesis, Crystal Structure, Fluorescent Property and DFT Calculations of a New Zn(II) Complex Based on 3-(2-Pyridyl)-5-(4-pyridyl)-1H-1,2,4-triazole. Chin. J. Struct. Chem. 2016; 35(7): 1129-1136. doi: 10.14102/j.cnki.0254-5861.2011-1030. View Source
